Product packaging for 2-Dodecanamine, N,N-dimethyl-, N-oxide(Cat. No.:CAS No. 13025-81-5)

2-Dodecanamine, N,N-dimethyl-, N-oxide

Cat. No.: B080743
CAS No.: 13025-81-5
M. Wt: 229.4 g/mol
InChI Key: WWTZPQPNQQUDTA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amine Oxide Chemical Research

Amine oxides, also known as N-oxides, are chemical compounds that contain the functional group R₃N⁺−O⁻. atamankimya.com In the strictest sense, the term applies to oxides of tertiary amines. wikipedia.orgatamankimya.com The synthesis of amine oxides is almost universally achieved through the oxidation of tertiary amines, with hydrogen peroxide being the most common reagent in both academic and industrial settings. wikipedia.orgatamanchemicals.com Peracids are also significant oxidizing agents used in their preparation. wikipedia.orgatamanchemicals.com

Historically, the study of amine oxides has evolved significantly. Initially explored as chemical intermediates and protecting groups for amines, their unique properties soon led to broader applications. atamankimya.com A key area of development has been in the field of surfactants. researchgate.net Long-chain alkyl amine oxides, the subclass to which 2-Dodecanamine, N,N-dimethyl-, N-oxide belongs, have been recognized for their utility as amphoteric surfactants and foam stabilizers. wikipedia.orgatamankimya.com This has made them a high-production-volume class of compounds globally. wikipedia.orgatamankimya.com

Over the years, research has also focused on the characteristic reactions of amine oxides. When heated, they can undergo a pyrolytic elimination reaction known as the Cope reaction to form a hydroxylamine (B1172632) and an alkene. wikipedia.org They are also readily converted back to their parent amines using common reducing agents. atamanchemicals.com These foundational reactions have established amine oxides as versatile tools in organic synthesis.

Contemporary Significance in Advanced Chemical Science

The significance of amine oxides in modern chemical science is multifaceted, extending from consumer products to advanced materials and medicine. nih.gov Long-chain alkyl amine oxides are predominantly used as surfactants in home cleaning products like detergents and hard surface cleaners, as well as in personal care items such as shampoos and conditioners. wikipedia.orgmimozagulf.com In these formulations, they function as thickeners, stabilizers, emollients, and emulsifiers. wikipedia.orgatamankimya.com Their effectiveness as foam boosters and stabilizers is a particularly valued property. atamankimya.comresearchgate.net

In the realm of medicinal chemistry, the N-oxide group is recognized for its ability to increase water solubility and decrease membrane permeability of drug molecules. nih.govacs.org The highly polar N⁺–O⁻ bond is crucial to these properties. nih.govacs.org Furthermore, some N-oxides are being explored as hypoxia-activated prodrugs, where the N-oxide group is enzymatically reduced in low-oxygen environments, such as those found in tumors, to release an active drug. nih.govacs.org The low toxicity and ready biodegradability of many amine oxide surfactants also make them environmentally appealing alternatives to traditional surfactants. researchgate.net

Research Paradigms and Foundational Theories for N-Oxide Compounds

The foundational theories underpinning the chemistry of N-oxide compounds center on the unique nature of the nitrogen-oxygen bond. This bond is best described as a highly polar, coordinate covalent bond (N⁺–O⁻) with a bond order slightly greater than one. nih.govresearchgate.net This high polarity is comparable to that of quaternary ammonium (B1175870) salts and is responsible for many of the characteristic properties of amine oxides. wikipedia.org

One of the most significant properties stemming from this polarity is the ability of the oxygen atom to act as a strong hydrogen bond acceptor. nih.govresearchgate.net This explains why many amine oxides are hygroscopic and often isolated as hydrates. nih.govresearchgate.net Their capacity to form stable hydrogen bonds is so pronounced that certain N-oxides, like N-methylmorpholine N-oxide, can dissolve cellulose (B213188) in water. nih.gov This property also accounts for their high water solubility and poor solubility in non-polar organic solvents. wikipedia.orgresearchgate.net

Spectroscopic analysis is a key paradigm in N-oxide research. In infrared (IR) spectroscopy, the N⁺–O⁻ bond typically shows a prominent vibration band around 940-970 cm⁻¹ for tertiary amine N-oxides. researchgate.net In nuclear magnetic resonance (NMR) spectroscopy, the introduction of the oxygen atom causes a downfield shift in the signals of neighboring protons and carbons compared to the parent amine. acs.org These spectroscopic signatures are crucial for the characterization and identification of N-oxide compounds. acs.orgresearchgate.net Theoretical research continues to explore the N⁺→O⁻ linkage, noting its interesting ability to function as either a donor or an acceptor of electronic charge through resonance, depending on the substituents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H31NO B080743 2-Dodecanamine, N,N-dimethyl-, N-oxide CAS No. 13025-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13025-81-5

Molecular Formula

C14H31NO

Molecular Weight

229.4 g/mol

IUPAC Name

N,N-dimethyldodecan-2-amine oxide

InChI

InChI=1S/C14H31NO/c1-5-6-7-8-9-10-11-12-13-14(2)15(3,4)16/h14H,5-13H2,1-4H3

InChI Key

WWTZPQPNQQUDTA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCCC(C)[N+](C)(C)[O-]

Other CAS No.

13025-81-5

Synonyms

N,N-Dimethyl-2-dodecanamineN-oxide

Origin of Product

United States

Advanced Surfactant Science and Interfacial Phenomena of 2 Dodecanamine, N,n Dimethyl , N Oxide

Micellization Behavior and Self-Assembly in Aqueous and Non-Aqueous Media

The self-assembly of surfactants into micelles is a hallmark of their behavior in solution, driven by the minimization of unfavorable interactions between their hydrophobic tails and the solvent.

The Critical Micelle Concentration (CMC) is the concentration at which micelles begin to form. It is a critical parameter indicating surfactant efficiency. justagriculture.in For the model compound DDAO, the CMC is typically reported to be in the range of 1-2 mM in pure water. sigmaaldrich.comsigmaaldrich.com The CMC of amine oxides and other surfactants can be determined by various methodologies that detect the sharp change in a solution's physicochemical properties upon micelle formation. justagriculture.innih.gov

Common methods include:

Surface Tensiometry: This is a classic method where the surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a steep drop in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau or a much smaller change in surface tension. The CMC is identified as the breakpoint in the plot of surface tension versus the logarithm of concentration. justagriculture.in

Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene (B120774), which has a high affinity for the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, it partitions into the nonpolar micellar core, causing a distinct change in its emission spectrum (e.g., a shift in the ratio of certain vibronic peaks). This change is plotted against surfactant concentration to determine the CMC. nih.gov

Light Scattering: The formation of micelles, which are significantly larger than individual surfactant monomers, leads to a sharp increase in the intensity of scattered light. The CMC is determined from the concentration at which this abrupt change in scattering intensity occurs. justagriculture.in

For 2-Dodecanamine, N,N-dimethyl-, N-oxide , placing the headgroup on the second carbon introduces a short methyl branch and shifts the main hydrophobic chain. Generally, branching in the hydrophobic tail or moving the headgroup away from the terminal position increases steric hindrance to packing and can increase the effective cross-sectional area of the molecule, which often leads to a higher CMC compared to the linear isomer. researchgate.net

The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle. For DDAO in aqueous solution, the aggregation number is approximately 76. anatrace.com The morphology of these micelles is typically considered to be spherical or slightly ellipsoidal under dilute conditions. nih.gov

Techniques used to determine these characteristics include:

Time-Resolved Fluorescence Quenching (TRFQ): This is a common method for determining aggregation numbers. It involves a fluorescent probe and a quencher, both of which are solubilized within the micelles. By analyzing the quenching kinetics, which depend on the distribution of quenchers among the micelles, the average number of monomers per micelle can be calculated. researchgate.net

Light Scattering: Both Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful tools. SLS can be used to determine the molar mass of the micelles, from which the aggregation number can be calculated if the molar mass of the monomer is known. DLS measures the hydrodynamic radius of the micelles, providing information about their size and, indirectly, their shape. nih.gov

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These techniques provide detailed information about the size, shape, and internal structure of micelles. nih.gov

The branched structure of This compound would likely influence both the aggregation number and morphology. The steric hindrance caused by the headgroup's position could limit how tightly the monomers can pack, potentially leading to a smaller aggregation number compared to DDAO. Furthermore, research on other branched surfactants suggests that such molecular architecture can favor the formation of aggregates with lower surface curvature, which might stabilize non-spherical structures like ellipsoidal or even cylindrical micelles under certain conditions. researchgate.net

The self-assembly of amine oxides is highly sensitive to solution conditions such as temperature, pH, and the presence of electrolytes.

Temperature: For many ionic surfactants, the CMC initially decreases with temperature to a minimum value (often around 25-30°C) and then increases. researchgate.netscialert.net This U-shaped behavior results from a balance between two opposing effects: an increase in temperature decreases the hydration of the hydrophilic headgroup (favoring micellization) but also disrupts the structured water around the hydrophobic tail (disfavoring micellization). jsirjournal.com For non-ionic surfactants, the CMC generally decreases with increasing temperature. scialert.net DDAO, being zwitterionic, can exhibit complex behavior.

pH: The amine oxide headgroup is subject to protonation at low pH. In its non-protonated (zwitterionic/non-ionic) form at neutral or high pH, DDAO behaves as a non-ionic surfactant. In its protonated (cationic) form at acidic pH, it behaves as a cationic surfactant. This change dramatically affects micellization. The electrostatic repulsion between the charged cationic headgroups opposes micelle formation, leading to a significant increase in the CMC at low pH. researchgate.net

Electrolytes: The addition of electrolytes (salts) has a pronounced effect on the micellization of ionic and zwitterionic surfactants. For DDAO in its cationic form (low pH), the added salt ions screen the electrostatic repulsion between the headgroups, which promotes micellization and leads to a lower CMC. researchgate.net This effect is also observed for the zwitterionic form, where salts can reduce the hydration of the headgroup and "salt out" the hydrophobic tail, favoring aggregation at lower concentrations. anatrace.comresearchgate.net

ParameterConditionValue for DDAOReference(s)
CMC In Water~1-2 mM sigmaaldrich.com
CMC In 0.1 M NaCl~0.14 mM anatrace.com
Aggregation Number In Water~76 anatrace.com

This interactive table summarizes key micellization parameters for the linear isomer, N,N-dimethyldodecylamine-N-oxide (DDAO).

Interfacial Adsorption and Surface Tension Reduction Mechanisms

Surfactants function by adsorbing at interfaces (e.g., air-water or oil-water), where they orient themselves to lower the interfacial free energy, resulting in reduced surface or interfacial tension.

The adsorption of surfactant molecules at an interface is a dynamic process. The kinetics of adsorption are often diffusion-controlled, meaning the rate at which surface tension decreases is limited by the rate at which surfactant monomers diffuse from the bulk solution to the subsurface layer and then incorporate into the interface.

The thermodynamics of adsorption provide insight into the spontaneity and nature of the process. The standard Gibbs free energy of adsorption (ΔG°ads) is typically more negative than the standard Gibbs free energy of micellization (ΔG°mic), indicating that adsorption at the interface is more thermodynamically favorable than micelle formation. This is why the interface becomes saturated with monomers before micelles form in the bulk. researchgate.net Thermodynamic studies on the adsorption of DDAO onto solid surfaces like silica (B1680970) have shown the process to be spontaneous. tdl.org The enthalpy (ΔH) and entropy (ΔS) of adsorption can reveal the driving forces; for many surfactants, the process is entropy-driven, stemming from the release of structured water molecules surrounding the hydrophobic tail as it moves from the bulk to the interface. iau.ir

At an interface, surfactant molecules arrange themselves into organized structures. Below the CMC, DDAO forms a monolayer at the air-water interface, with its hydrophobic tail oriented towards the air and its hydrophilic amine oxide headgroup in the water. The packing density of this monolayer increases with concentration until it reaches a maximum at the CMC.

On solid surfaces, the adsorption behavior is more complex and can lead to multilayers . Studies of DDAO adsorption at the negatively charged mica-water interface have shown that the surfactant can form bilayers. researchgate.net At neutral pH, a bilayer structure is proposed where the first layer adsorbs with its protonated (cationic) headgroups interacting with the negative mica surface, and a second, inverted layer assembles on top via hydrophobic interactions between the alkyl tails. researchgate.net The formation and structure of these adsorbed layers can be characterized by techniques such as:

Ellipsometry: Measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of the adsorbed layer. researchgate.net

Total Internal Reflection Raman Spectroscopy (TIR-Raman): Provides vibrational spectra of molecules very close to an interface, allowing for the study of adsorption, orientation, and phase transitions within the adsorbed layer. tdl.org

Atomic Force Microscopy (AFM): Can directly image the morphology of adsorbed surfactant aggregates on a solid substrate.

Interaction with Other Chemical Surfactant Systems

This compound, a type of amine oxide surfactant, exhibits complex and often advantageous interactions when combined with other classes of surfactants. Its behavior is largely dictated by the pH of the solution; at low pH, it becomes protonated and behaves as a cationic surfactant, while at higher pH values, it is non-ionic. nih.govresearchgate.net This pH-dependent nature allows for tunable interactions within mixed surfactant systems.

Synergistic Effects in Mixed Micellar Systems

When this compound is mixed with anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), significant synergistic effects are observed. nih.govnih.gov This synergy manifests as a considerable reduction in the critical micelle concentration (CMC) compared to the CMCs of the individual surfactants. nih.govresearchgate.net The interaction is driven by the electrostatic attraction between the anionic head group of the SDS and the cationic (protonated) form of the amine oxide at a given pH. nih.govresearchgate.net This effectively creates a mixed system containing anionic, cationic, and non-ionic species, which leads to more efficient packing in the micelles and at interfaces. researchgate.net

The strength of this synergistic interaction can be quantified using the micellar interaction parameter (β), derived from regular solution theory. For mixtures of N,N-dimethyldodecylamine N-oxide (DDAO), a close structural analog, with anionic surfactants, the interaction parameter values are negative, indicating an attractive interaction and synergy in the mixed micelles. researchgate.net Research shows that this synergy can be influenced by the alkyl chain length of the anionic surfactant, with shorter chains sometimes resulting in stronger interactions. researchgate.net

These interactions not only lower the CMC but also lead to changes in micelle size and shape. For instance, in mixtures of SDS and DDAO, the micelles can elongate from spherical to prolate ellipsoidal or even worm-like structures as the composition and concentration are varied. nih.govnih.gov This structural transition is a hallmark of strong synergistic interactions. nih.gov

Table 1: Interaction Parameters in Mixed Surfactant Systems Containing DDAO

This table is interactive. Users can sort and filter the data.

Anionic SurfactantInteraction Parameter (β)Observation
Sodium Decylsulfate (SDeS)Highly NegativeStrong synergistic interaction. researchgate.net
Sodium Dodecylsulfate (SDS)NegativeSynergistic interaction. researchgate.net
Sodium Tetradecylsulfate (STS)NegativeSynergistic interaction, weaker than SDeS. researchgate.net

Co-surfactant Behavior in Complex Chemical Formulations

In more complex formulations, this compound often functions as a co-surfactant, enhancing the properties and performance of the primary surfactant system. Its amphiphilic nature, combined with its relatively small headgroup, allows it to position itself between primary surfactant molecules at interfaces and within micelles. netzsch.com This positioning can reduce electrostatic repulsion between ionic surfactant headgroups, leading to a more stable and tightly packed interfacial film.

This behavior is particularly valuable in formulations for detergents, cleaners, and personal care products. chemimpex.comatamanchemicals.com As a co-surfactant, it can act as a foam booster and stabilizer, improve grease-cutting ability, and enhance viscosity. atamanchemicals.comcymitquimica.com By promoting the formation of larger, non-spherical micelles, it contributes to the thickening of the formulation, which is a desirable attribute for many liquid products. netzsch.com Furthermore, its presence can improve the stability of detergent formulations at low temperatures by lowering the crystallization temperature of the primary anionic surfactant, thereby preventing phase separation and loss of performance. researchgate.net

Rheological Properties of Solutions Containing this compound

The rheology of solutions containing this compound is profoundly influenced by the self-assembly of its molecules into various microstructures. Under specific conditions of concentration, temperature, pH, and in the presence of salts or other surfactants, these systems can transition from simple, low-viscosity liquids to highly viscoelastic fluids. researchgate.netumd.edu

Viscoelastic Properties and Rheological Models

The remarkable viscoelasticity of solutions containing this amine oxide is typically due to the formation of long, flexible, cylindrical aggregates known as wormlike micelles. netzsch.comresearchgate.net Above a certain concentration, these wormlike micelles can entangle, forming a transient network structure similar to that found in polymer solutions. researchgate.net This network is responsible for the fluid's ability to exhibit both viscous (liquid-like) and elastic (solid-like) properties.

The viscoelastic behavior can be characterized by dynamic oscillatory shear measurements, which probe the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. umd.edu For many wormlike micellar systems, the frequency dependence of G' and G'' can be described by the Maxwell model, a simple rheological model for viscoelastic fluids. scirp.orgresearchgate.net This model is characterized by a single relaxation time, which corresponds to the lifetime of the entanglements in the micellar network. scirp.org More complex models, such as the Oldroyd-B or Giesekus models, may be employed to capture more detailed rheological behaviors like shear thinning. scirp.org

Table 2: Rheological Characteristics of Wormlike Micellar Solutions

This table is interactive. Users can sort and filter the data.

Rheological ParameterDescriptionSignificance
Zero-Shear Viscosity (η₀)The viscosity at very low shear rates.Indicates the resistance to flow at rest; high values are typical for entangled wormlike micelles. umd.edu
Storage Modulus (G')A measure of the elastic energy stored in the material.Dominates at high frequencies, indicating solid-like behavior. umd.edu
Loss Modulus (G'')A measure of the energy dissipated as heat.Dominates at low frequencies, indicating liquid-like behavior. umd.edu
Relaxation Time (τR)The characteristic time it takes for the stressed material to relax.Related to the breaking and reforming dynamics of the wormlike micelles. researchgate.net

Impact on Solution Stability and Flow Dynamics

The unique rheological properties imparted by this compound have a direct impact on the stability and flow dynamics of formulations. The entangled network of wormlike micelles can create a yield stress, meaning the solution behaves like a soft solid at rest but flows like a liquid when sufficient force is applied. umd.edu

This shear-thinning behavior is highly advantageous for many applications. For example, a cleaning product can be thick enough to cling to a vertical surface (high viscosity at low shear) but can be easily sprayed or poured (low viscosity at high shear). netzsch.com The viscoelastic network is also effective at suspending particles, such as abrasives in a scouring cleaner or decorative beads in a personal care product, preventing them from settling over time and thus enhancing product stability and uniformity.

Furthermore, the "living" nature of these wormlike micelles, which are constantly breaking and reforming, gives them a key advantage over traditional polymer thickeners. researchgate.net If the network is broken down by high shear, it can quickly reform once the shear is removed, providing a self-healing characteristic that ensures consistent performance. researchgate.net This dynamic quality is crucial for maintaining the desired flow properties and long-term stability of complex chemical formulations.

Environmental Chemistry and Ecotoxicological Investigations of 2 Dodecanamine, N,n Dimethyl , N Oxide

Environmental Fate and Distribution in Aquatic and Terrestrial Compartments

The environmental fate of amine oxide surfactants is dictated by a combination of transport and transformation processes. These compounds, widely used in household and industrial products, are primarily released into the environment through wastewater streams. Their distribution in aquatic and terrestrial systems is heavily influenced by their biodegradability and sorption characteristics.

Alkyldimethylamine oxides are recognized for being readily biodegradable under aerobic conditions. researchgate.netnih.gov Studies on DDAO in activated sludge systems have demonstrated rapid and extensive primary degradation, with one study noting 97.5% primary degradation within two days. epa.govepa.gov Ultimate biodegradation, the conversion of the organic carbon to carbon dioxide, water, and biomass, also proceeds efficiently. An inherent biodegradability test showed that DDAO reached 88% of its theoretical total organic carbon in four weeks. echemi.com

The biodegradation of amine oxide surfactants can proceed via two main pathways researchgate.netresearchgate.net:

ω-oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl chain to form an ω-amino fatty acid. This intermediate is then deaminated to yield an amine and an ω-oxo fatty acid. researchgate.netnih.gov This is considered a primary degradation pathway in aerobic environments. nih.gov

C-N Bond Fission: An alternative pathway involves the cleavage of the bond between the alkyl chain and the nitrogen atom. This process forms intermediates such as alkanals and fatty acids, which are subsequently mineralized through processes like β-oxidation and N-demethylation. researchgate.net

Under anaerobic conditions, the biodegradability of fatty amine oxides is more limited compared to aerobic environments. researchgate.netnih.gov

The sorption of amine oxides to soil and sediment is a key process influencing their environmental concentration and bioavailability. Due to their chemical structure, these compounds have a moderate potential for adsorption. santos.com The process is significantly affected by pH. researchgate.net Amine oxides are weak bases and can become protonated (cationic) in acidic to neutral conditions, which enhances their adsorption to negatively charged surfaces like clay and organic matter in soils and sediments. researchgate.net

Studies on the adsorption of DDAO at the mica-water interface show that the maximum amount of adsorption occurs in the pH range of 6 to 7.5. researchgate.net At lower pH values, where the surfactant is predominantly cationic, the surface excess is reduced. This is attributed to electrostatic repulsion between the charged headgroups, which prevents the formation of tightly packed bilayers on the surface. researchgate.net Conversely, at a higher pH (e.g., pH 9), the surfactant is deprotonated, reducing its affinity for the negatively charged surface and leading to lower adsorption. researchgate.net In activated sludge treatment, it is estimated that a portion of DDAO removal, around 12-16%, can be attributed to sorption. epa.gov

Ecotoxicological Assessment in Aquatic Ecosystems

Alkyldimethylamine oxides are known to be very toxic to aquatic life. echemi.comchemhat.org The ecotoxicity is influenced by the length of the alkyl chain, with longer chains generally showing increased toxicity. regulations.gov

Amine oxide-based surfactants have demonstrated significant toxicity towards aquatic microorganisms and algae. Bacteria have been found to be more sensitive to the toxic effects than crustaceans. researchgate.netnih.gov Freshwater green algae are considered among the most sensitive species to this class of compounds. santos.comregulations.gov For C12 and longer chain length alkyldimethylamine oxides, EC50 values for the green algae Selenastrum and Scenedesmus ranged between 0.01 and 0.4 mg/L. regulations.gov

Toxicity of Dodecyldimethylamine N-oxide to Aquatic Microorganisms and Algae
SpeciesEndpointExposure DurationValue (mg/L)Reference
Photobacterium phosphoreum (Bacterium)EC5030 min0.11 - 11 researchgate.netnih.gov
Desmodesmus subspicatus (Green Algae)EC5072 h0.0235 env.go.jp
Algae (Pseudokirchneriella subcapitata)EC5024 h0.081 chemcentral.com
AlgaeErC5072 h> 0.225 kao.com

The compound is also toxic to aquatic invertebrates and fish. Studies have established acute toxicity values for species such as the water flea (Daphnia magna) and various fish species. The 48-hour EC50 for Daphnia magna has been reported in the range of 6.8 to 45 mg/L in one study, while another reported a more toxic value of 0.083 mg/L. researchgate.netenv.go.jp Chronic toxicity studies with Daphnia magna have identified reproduction as a sensitive indicator, with a 21-day No-Observed-Effect Concentration (NOEC) reported at 0.036 mg/L. env.go.jp

Toxicity of Dodecyldimethylamine N-oxide to Aquatic Invertebrates and Fish
SpeciesEndpointExposure DurationValue (mg/L)Reference
Daphnia magna (Water Flea)EC5048 h0.083 env.go.jp
Daphnia magna (Water Flea)EC5048 h11.0 kao.com
Daphnia sp. (Crustacea)IC5048 h6.8 - 45 researchgate.netnih.gov
Oncorhynchus mykiss (Rainbow Trout)LC5096 h0.570 env.go.jp
FishLC5096 h1 - 10 jmnspecialties.com
Red KillifishLC5096 h67.7 kao.com

Potential for Bioaccumulation in Environmental Food Chains

This low potential is primarily attributed to the ready biodegradability of these compounds. nih.gov Amine oxides are effectively removed in wastewater treatment plants and are subject to rapid degradation in surface waters, which significantly reduces the potential for chronic exposure to aquatic organisms. nih.gov

Physicochemical Properties and Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a key metric used to assess a substance's tendency to accumulate in aquatic organisms from the surrounding water. A high BCF value suggests a greater likelihood of bioaccumulation. For surfactants like 2-Dodecanamine, N,N-dimethyl-, N-oxide, obtaining reliable experimental data for partitioning coefficients (log P ow) and BCF can be challenging due to their surface-active nature. epa.gov

However, assessments by regulatory bodies and industry consortia have provided valuable insights. The Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) for amine oxides indicates that for those with carbon chain lengths of C14 and below, the log n-octanol/water partition coefficient (Kow) is calculated to be less than 2.7. hh-ra.orgscienomics.com Based on this log Kow data, the bioconcentration factor for amine oxides with chain lengths less than C14 is predicted to be less than 87. scienomics.comsantos.com These values are below the typical thresholds that would trigger concern for significant bioaccumulation.

A qualitative Tier 2 assessment for a closely related substance, cocoalkyldimethyl amine oxides, concluded that it has a low potential for bioaccumulation and is not considered a Persistent, Bioaccumulative, and Toxic (PBT) substance. hh-ra.org This assessment was based on the physicochemical properties and screening data available for the amine oxides category. hh-ra.org

Interactive Data Table: Physicochemical and Bioaccumulation Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 13025-81-5 ibacon.com
Molecular Formula C14H31NO ibacon.com
Log Kow (calculated for < 2.7 hh-ra.orgscienomics.com
Predicted BCF (for < 87 scienomics.comsantos.com
Biodegradability Readily biodegradable nih.govhh-ra.org

Trophic Transfer Potential

Given the low BCF values and rapid biodegradability, the potential for this compound to biomagnify, or increase in concentration at successively higher levels in a food chain, is also considered to be low. The substance is unlikely to persist in organisms to an extent that would allow for significant transfer up the food web. nih.gov

Predictive Modeling and Risk Assessment Methodologies for Environmental Exposure

Predictive modeling and risk assessment are essential tools for evaluating the potential environmental impact of chemicals like this compound, especially when extensive empirical data is limited. These methodologies use the physicochemical properties, use patterns, and ecotoxicological data of a substance to estimate its environmental concentrations and potential risks.

For surfactants used in consumer products, a significant portion of their life cycle involves disposal "down-the-drain," followed by transit through sewer systems and wastewater treatment plants (WWTPs) before potential release into the aquatic environment. hilarispublisher.com Therefore, predictive models for these substances often focus on this pathway.

Exposure and Fate Assessment Screening Tool (E-FAST)

In the United States, the Environmental Protection Agency (EPA) utilizes the Exposure and Fate Assessment Screening Tool (E-FAST) to estimate the concentrations of chemicals released from various sources, including consumer products. acs.orgnih.gov E-FAST can model the fate of substances in different environmental compartments and estimate potential exposure levels for both humans and ecological receptors. nih.govcefas.co.uk For a substance like this compound, which is used in detergents, E-FAST would consider factors such as:

The quantity of the chemical used in consumer products.

The efficiency of removal in wastewater treatment plants.

The dilution factor in receiving water bodies.

An environmental risk assessment for the high production volume (HPV) chemical category of amine oxides [C8-C20] utilized the E-FAST model to estimate effluent concentrations from both manufacturing facilities and municipal WWTPs resulting from consumer product use. acs.org The results of this assessment, which calculated reasonable worst-case ratios of predicted environmental concentration (PEC) to predicted no effect concentration (PNEC), indicated a low risk to the environment. acs.org

Advanced Modeling for Surfactants

Recognizing the complexities of surfactant behavior, more sophisticated models are being developed to improve the accuracy of bioaccumulation predictions. The BIONIC v2 (Bioaccumulation model for IONogenic Compounds) is a mechanistic bioconcentration model that is being evaluated for its applicability to surfactants. nih.gov Such models aim to provide a more refined, tiered approach for predicting BCFs in fish by considering key parameters that can be derived from various predictive tools and experimental assays. nih.gov

Conceptual Framework for Risk Assessment

The environmental risk assessment of detergents and their ingredients typically follows a structured framework: hilarispublisher.combohrium.com

Hazard Identification: Determining the potential adverse effects of the substance on aquatic organisms. For amine oxides, freshwater green algae are often the most sensitive species.

Exposure Assessment: Estimating the Predicted Environmental Concentration (PEC) of the substance in relevant environmental compartments, often using models like E-FAST.

Effects Assessment: Determining the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are not expected to occur.

Risk Characterization: Comparing the PEC with the PNEC. A PEC/PNEC ratio of less than 1 generally indicates that the risk is acceptable.

For the amine oxides category, this approach has consistently demonstrated a low risk to the aquatic environment due to their rapid biodegradation and consequently low environmental exposure levels. acs.org

Analytical Chemistry Methodologies for 2 Dodecanamine, N,n Dimethyl , N Oxide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Dodecanamine, N,N-dimethyl-, N-oxide and for identifying and quantifying any impurities. These techniques provide detailed information about the compound's atomic composition and chemical bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the presence of the N-oxide functional group significantly influences the chemical shifts of the protons on the adjacent carbon atoms due to its electron-withdrawing nature. For this compound, the two methyl groups attached to the nitrogen (N-CH₃) would appear as a singlet, shifted downfield compared to the parent amine, N,N-dimethyldodecan-2-amine. This downfield shift is a characteristic indicator of N-oxidation. nih.gov The proton on the second carbon of the dodecyl chain (CH-N) would also experience a significant downfield shift and would appear as a multiplet due to coupling with neighboring protons. The remaining methylene (B1212753) and methyl protons of the long alkyl chain would resonate in the typical upfield region.

In the ¹³C NMR spectrum, the carbons directly bonded to the N-oxide group (the two N-methyl carbons and the C2 of the dodecyl chain) are most affected, showing a noticeable downfield shift upon oxidation. researchgate.net By analyzing the chemical shifts and coupling patterns, the precise connectivity of the molecule can be confirmed, and its purity can be assessed by detecting signals from any potential impurities. A study on N-alkyl-N,N-dimethylamine-N-oxides demonstrated that the chemical shifts are also pH-dependent, which can be utilized to determine the pKa values of these compounds. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Terminal -CH₃ (dodecyl chain) ~0.88 Triplet
-(CH₂)₉- ~1.2-1.4 Multiplet
-CH(N)- Shifted downfield Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Terminal -CH₃ (dodecyl chain) ~14
-(CH₂)₉- ~22-32
-C(N)- Shifted downfield

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy and for identifying trace-level impurities. nih.gov When coupled with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. For amine oxides, characteristic fragmentation pathways include the neutral loss of an oxygen atom ([M+H - 16]⁺) or the elimination of a hydroxyl radical ([M+H - 17]⁺). researchgate.net Another common fragmentation involves the loss of the entire N,N-dimethylhydroxylamine group. nih.gov Analysis of the fragmentation of amidoamine oxides has shown that even low-intensity fragment ions can provide crucial structural details. nih.gov By accurately measuring the mass-to-charge ratio (m/z) of the precursor and fragment ions, the elemental formula can be unequivocally determined, confirming the identity of the compound and aiding in the structural elucidation of unknown impurities.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the molecule by probing its functional groups. For this compound, the most characteristic vibration is the N-O stretching mode. In the IR spectrum, this band is typically observed in the 950-970 cm⁻¹ region. mdpi.com However, its intensity can be variable.

Other key vibrational modes include the C-H stretching vibrations of the alkyl chain (around 2850-3000 cm⁻¹) and the C-N stretching vibrations. The high polarity of the N-O bond also makes amine oxides suitable for Raman spectroscopy. While often complementary to IR, Raman can provide additional information, especially for symmetric vibrations. A computational study of amine N-oxides can aid in the assignment of vibrational frequencies. nih.gov These spectroscopic fingerprints are valuable for quality control, allowing for rapid confirmation of the compound's identity and the detection of any gross impurities.

Chromatographic Separation Techniques for Quantification and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its impurities, allowing for their individual quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of amine oxides by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability, which can lead to decomposition in the hot injector port. nih.gov However, GC can be employed for the analysis of this compound through derivatization or pyrolysis.

One common approach is to reduce the amine oxide to its corresponding tertiary amine, N,N-dimethyldodecan-2-amine, which is more volatile and thermally stable. This reduction can be accomplished using various reducing agents. The resulting amine can then be analyzed by conventional GC, often with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced selectivity.

Alternatively, derivatization techniques can be used to create a more volatile and stable analyte. For instance, silylation of the N-oxide can make it amenable to GC analysis. nih.gov A study on the GC-MS analysis of N-oxides of aminoethanols demonstrated the successful use of silylation for their detection. nih.gov

Pyrolysis-GC is another specialized technique where the sample is heated to a very high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments in a reproducible manner. The resulting pyrogram can serve as a fingerprint for the original compound. For N,N-dimethylalkylamine N-oxides, pyrolysis typically results in the formation of alkenes and the parent tertiary amine. nih.gov

Ion Chromatography for Charge-Based Separation

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic and polar compounds. For a molecule like this compound, which is zwitterionic at neutral pH but can be protonated under acidic conditions to form a cation, cation-exchange chromatography is a particularly suitable approach.

The principle of separation relies on the reversible interaction between the positively charged analyte and the negatively charged functional groups of the stationary phase in the chromatography column. The analysis begins with the injection of the sample into an acidic mobile phase, or eluent, which ensures the complete protonation of the amine oxide. As the eluent carries the sample through the cation-exchange column, the protonated this compound molecules are retained on the stationary phase.

The strength of this retention is influenced by the charge density of the analyte and the ionic strength of the eluent. Elution is achieved by increasing the concentration of competing cations (e.g., H⁺ from an acid like methanesulfonic acid) in the mobile phase, which displace the analyte from the stationary phase, allowing it to travel to the detector. Detection is commonly performed using a suppressed conductivity detector, which provides high sensitivity by chemically reducing the background conductivity of the eluent. While specific application notes for this compound are not prevalent, methods developed for other amine oxides, such as trimethylamine-N-oxide (TMAO), serve as an excellent foundation. rsc.org

Table 1: Illustrative Ion Chromatography Parameters for Amine Oxide Analysis This data is based on methodologies for related amine oxides and represents a typical starting point for method development for this compound.

ParameterConditionReference
Separation ColumnCation-exchange (e.g., IonPac CS17) rsc.org
Eluent3.0 mmol/L Methanesulfonic Acid rsc.org
Flow Rate0.5 - 1.0 mL/minGeneral IC practice
DetectionSuppressed Conductivity rsc.org
Expected Analyte FormProtonated C₁₀H₂₁CH(CH₃)N⁺H(CH₃)₂OChemical Principle

Electrochemical and Capillary Electrophoresis Methods for Trace Analysis

For sensitive detection, especially at trace concentrations, electrochemical methods and capillary electrophoresis offer significant advantages in terms of low detection limits and minimal sample consumption.

Electrochemical Methods Electrochemical detection can be achieved through the direct oxidation of the tertiary amine group. While the N-oxide itself is in a high oxidation state, its analysis can be approached by studying its electrochemical reduction back to the parent amine or by analyzing the parent amine as a related impurity. More commonly, voltammetric techniques such as cyclic voltammetry or square-wave voltammetry are applied to study the oxidation of the corresponding tertiary amine, N,N-dimethyldodecan-2-amine. rsc.orgresearchgate.net The anodic oxidation of tertiary amines at a glassy carbon or similar electrode is well-documented and proceeds via the loss of an electron from the nitrogen atom to form an aminium radical. rsc.org The oxidation potential is influenced by the molecular structure and the pH of the solution. rsc.org This principle can be used to develop a quantitative method for the parent amine, which is often present in technical-grade N-oxide samples.

Capillary Electrophoresis Capillary Electrophoresis (CE) separates molecules based on their size and charge in an electric field. nih.gov Its high efficiency and resolution make it ideal for analyzing complex mixtures. nih.gov For this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode of analysis.

In CZE, a sample is introduced into a buffer-filled capillary. When a high voltage is applied, ions migrate toward the electrode of opposite charge. The separation is based on differences in the electrophoretic mobility of the analytes. By adjusting the pH of the background electrolyte (BGE), the charge state of the amine oxide can be controlled. In an acidic BGE (e.g., pH < 5), the compound is fully protonated and migrates as a cation. The long alkyl chain also imparts surfactant properties, which can be leveraged in Micellar Electrokinetic Chromatography (MEKC) to separate neutral analytes, though for its own analysis, CZE is more straightforward. Detection is typically performed by UV-Vis spectrophotometry or, for enhanced sensitivity, by coupling the capillary to a mass spectrometer. nih.gov

Table 2: General Capillary Zone Electrophoresis Parameters for Surfactant Analysis

ParameterConditionPurpose/Rationale
CapillaryFused Silica (B1680970) (e.g., 50 µm i.d., 50 cm length)Standard for CE, provides electroosmotic flow.
Background Electrolyte (BGE)20-50 mM Phosphate or Acetate bufferMaintains stable pH and current.
pH2.5 - 4.0Ensures full protonation of the amine oxide for cationic migration.
Applied Voltage15 - 30 kVDrives the electrophoretic separation.
DetectionIndirect or Direct UV (e.g., 214 nm)General purpose detection; indirect UV may be needed if chromophore is weak.

Development of Hyphenated Techniques for Comprehensive Chemical Characterization

To achieve unambiguous identification and highly sensitive quantification, hyphenated techniques that couple a separation method with a highly selective detector like a mass spectrometer are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of amine oxides in various matrices. nih.govoup.com The technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification and quantification power of tandem mass spectrometry. A reversed-phase HPLC column (e.g., C18) is typically used to separate the analyte from other sample components based on hydrophobicity.

Following elution from the HPLC column, the analyte enters the mass spectrometer source, typically an Electrospray Ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. In the mass spectrometer, this precursor ion is selected and subjected to Collision-Induced Dissociation (CID), causing it to break apart into characteristic product ions. A key fragmentation pathway for tertiary amine N-oxides is the neutral loss of a hydroxyl-bearing group or rearrangement. nih.gov For instance, studies on other dialkyl tertiary amine N-oxides show diagnostic losses of N,N-dialkylhydroxylamines. nih.gov By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve exceptional selectivity and sensitivity. This allows for the detection of this compound at very low concentrations even in complex environmental or biological samples. nih.gov

Another powerful, albeit more specialized, hyphenated technique is Capillary Electrophoresis-Mass Spectrometry (CE-MS). CE-MS combines the high-efficiency separation of CE with the specificity of MS detection. acs.orgresearchgate.net While highly effective for polar and charged species, a significant challenge in analyzing surfactants with CE-MS is the potential for signal suppression in the ESI source caused by the surfactant's high surface activity. acs.orgmst.edu Careful optimization of the sheath liquid composition, ESI parameters, and buffer systems (favoring volatile buffers like ammonium (B1175870) acetate) is crucial to mitigate these effects and achieve reliable results. nih.gov

Table 3: Predicted LC-MS/MS Parameters and Transitions for this compound Based on the compound's structure and fragmentation patterns of analogous amine oxides.

ParameterCondition/ValueReference
LC ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 2.2 µm) nih.gov
Mobile PhaseGradient of Water/Methanol with 0.1% Formic Acid nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺m/z 230.25Calculated from formula C₁₄H₃₁NO nih.gov
Potential Product Ion 1m/z 212.24 [M+H - H₂O]⁺Common loss from protonated N-oxides nih.govresearchgate.net
Potential Product Ion 2m/z 58.07 [C₂H₈N]⁺ (McLafferty-type rearrangement)Postulated fragmentation

Applications in Advanced Materials and Chemical Processes Based on 2 Dodecanamine, N,n Dimethyl , N Oxide Chemistry

Role in Emulsion Polymerization and Stabilization of Colloidal Systems

In the realm of polymer chemistry, 2-Dodecanamine, N,N-dimethyl-, N-oxide serves as a highly effective surfactant in emulsion polymerization. This process, which involves the polymerization of monomers in an emulsion, is crucial for producing a wide variety of synthetic latexes used in paints, adhesives, and coatings. The primary role of the surfactant is to stabilize the monomer droplets in the aqueous phase and the resulting polymer particles, preventing their coalescence.

The branched structure of this compound is thought to play a significant role in its performance. Unlike their linear counterparts, branched-chain surfactants can exhibit a lower tendency to form highly ordered, viscous liquid crystalline phases at high concentrations. researchgate.net This characteristic is advantageous in industrial settings, as it allows for the formulation of high-concentration, low-viscosity surfactant solutions that are easier to handle and process.

The stabilization of colloidal systems by this compound is achieved through a combination of electrostatic and steric repulsion. The positively charged nitrogen atom and the negatively charged oxygen atom in the amine oxide headgroup create a strong dipole, leading to electrostatic repulsion between particles. Furthermore, the bulky, branched alkyl chain provides a steric barrier that physically prevents particles from aggregating. Research on similar branched amine oxides has shown that the branching can enhance the hydrophobic effect, leading to lower surface tension and potentially more efficient stabilization of interfaces. researchgate.net

Table 1: Comparative Properties of Linear vs. Branched-Chain Amine Oxides

PropertyLinear Alkyl Dimethylamine OxideBranched Alkyl Dimethylamine Oxide (inferred for this compound)
Micelle Formation Forms spherical or rod-like micellesMay form larger, less-ordered aggregates researchgate.net
Viscosity in Concentrated Solutions Higher tendency to form viscous liquid crystalline phasesLower tendency to form viscous phases, resulting in lower viscosity researchgate.net
Surface Tension Reduction EffectivePotentially more effective due to enhanced hydrophobicity researchgate.net
Foaming Properties GoodMay be lower than linear counterparts researchgate.net

Chemical Mechanisms of Performance Enhancement in Detergency and Cleaning Science

Amine oxides are well-established components of household and industrial cleaning products, valued for their ability to act as surfactants, foam boosters, and stabilizers. padidehshimi.comnbinno.com this compound contributes to detergency through several key mechanisms rooted in its amphiphilic nature.

The fundamental principle of its cleaning action lies in the formation of micelles. In an aqueous solution, the hydrophobic dodecyl tails of the surfactant molecules aggregate to form a core that can encapsulate oily and greasy soils, while the hydrophilic amine oxide headgroups remain in contact with the water. This process effectively lifts the soil from the surface being cleaned and disperses it into the wash water, preventing redeposition.

The branched structure of this compound may influence its detergency performance. Studies on branched surfactants suggest they can exhibit higher surface activity and better wetting properties compared to their linear isomers. researchgate.net This implies that this compound could more effectively lower the surface tension of water, allowing it to penetrate fabrics and spread over surfaces more efficiently, thereby enhancing soil removal. Furthermore, some detergent formulations containing amine oxides have shown significantly improved cleaning performance on greasy stains.

Application in Enhanced Oil Recovery (EOR) through Interfacial Tension Reduction

Enhanced Oil Recovery (EOR) techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR often involves the injection of surfactants to reduce the interfacial tension (IFT) between the oil and the displacing fluid (typically water), thereby mobilizing the trapped oil.

Amine oxide surfactants, including this compound, are potential candidates for EOR applications due to their ability to lower oil-water IFT. The amphiphilic nature of the molecule allows it to accumulate at the oil-water interface, with the hydrophobic tail penetrating the oil phase and the hydrophilic head remaining in the aqueous phase. This disrupts the cohesive forces between the oil and water molecules, leading to a significant reduction in IFT.

The branched structure of this compound could offer advantages in EOR. The increased surface activity associated with some branched surfactants may lead to a more pronounced reduction in IFT. researchgate.net Additionally, the lower tendency of branched amine oxides to form viscous phases could be beneficial for injectivity into the reservoir formation. While specific data for this compound in EOR is limited, the general principles of surfactant-based EOR and the known properties of branched surfactants suggest its potential utility in this field.

Surface Modification and Wetting Properties in Textile Processing

In the textile industry, surfactants are utilized in various stages of processing, including scouring, dyeing, and finishing. This compound can function as a wetting agent, emulsifier, and antistatic agent in these processes. padidehshimi.com

As a wetting agent, it reduces the surface tension of aqueous solutions, allowing them to spread more easily and penetrate the fabric fibers. This is particularly important in dyeing processes, where uniform wetting is crucial for achieving even color distribution. The potentially superior wetting properties of branched-chain surfactants could make this compound a highly effective choice for this application. researchgate.net

Furthermore, this amine oxide can be used for surface modification of textiles. By adsorbing onto the fiber surface, it can alter the fabric's properties, such as its feel (softness) and its tendency to accumulate static electricity. The antistatic properties of amine oxides are beneficial in reducing static cling in fabrics. padidehshimi.com

Exploration of Catalytic or Reagent Roles in Specialized Organic Syntheses

While the primary applications of this compound are based on its surfactant properties, the amine oxide functional group itself can participate in certain chemical reactions. Amine oxides are known to act as mild oxidizing agents in some organic transformations. researchgate.net For instance, they can be used to regenerate osmium tetroxide in dihydroxylation reactions, acting as a sacrificial catalyst. wikipedia.org

There is also potential for N-oxides to be used as catalysts in their own right. Chiral heteroaromatic N-oxides have been shown to be effective organocatalysts in various asymmetric reactions. mdpi.com Although there is limited specific research on the catalytic activity of this compound, its N-oxide moiety suggests that it could potentially be explored for similar catalytic or reagent roles in specialized organic syntheses. The synthesis of its precursor, N,N-dimethyldodecylamine, can be achieved through the catalytic hydrogenation of N,N-dimethyldodecylamide.

It is important to note that while the general properties of amine oxides and the comparative studies of branched versus linear surfactants provide a strong basis for understanding the potential of this compound, more direct research on this specific compound is needed to fully elucidate its performance characteristics in these advanced applications.

Q & A

Q. What are the established synthesis routes for 2-Dodecanamine, N,N-dimethyl-, N-oxide, and how do reaction conditions influence impurity profiles?

The synthesis typically involves oxidation of N,N-dimethyldodecylamine using hydrogen peroxide or other oxidizing agents. Key parameters include temperature control (25–40°C), pH modulation to avoid over-oxidation, and stoichiometric precision to minimize byproducts like hydroxylamines or hydrazines . Impurity analysis via HPLC with UV detection (e.g., 254 nm) is recommended, as described for analogous amine oxides .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The 1^1H NMR spectrum shows characteristic signals for the methyl groups attached to the oxidized nitrogen (~3.1–3.3 ppm) and the dodecyl chain (0.8–1.5 ppm). 13^{13}C NMR confirms the N-oxide moiety (δ ~60–65 ppm for N-O adjacent carbons). Mass spectrometry (MS) with electrospray ionization (ESI+) provides molecular ion peaks at m/z 229.4 ([M+H]+^+) and fragmentation patterns consistent with the alkyl chain cleavage .

Q. How does the compound’s solubility profile impact experimental design in aqueous systems?

The compound is sparingly soluble in water but forms micelles at concentrations above its critical micelle concentration (CMC), which varies with temperature and ionic strength. For aqueous studies, pre-dissolution in ethanol or dimethyl sulfoxide (DMSO) followed by dilution is advised. Dynamic light scattering (DLS) can monitor micelle formation .

Advanced Research Questions

Q. What methodologies enable quantification of this compound in complex matrices like biological fluids or environmental samples?

Online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is effective. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/water (0.1% formic acid). Quantify via multiple reaction monitoring (MRM) transitions, e.g., m/z 229 → 58 (N-oxide fragmentation). Validate linearity (10–300 µg/kg) and precision (RSD <15%) .

Q. How do oxidative conditions affect the stability of this compound, and what degradation products are formed?

Under strong oxidative stress (e.g., H2_2O2_2/Fe2+^{2+}), the N-oxide group may degrade to form hydroxylamine derivatives or revert to the parent amine. Monitor degradation via high-resolution MS (HRMS) and 1^1H NMR. For stabilization, avoid prolonged exposure to light and metal ions .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure, focusing on the N-O bond’s polarization. Molecular docking simulations can explore interactions with enzymes or surfactants. For example, hydrogen bonding between the N-oxide and active-site residues (e.g., Tyr, Gln) enhances catalytic activity in designed biocatalysts .

Q. How does the compound’s alkyl chain length influence its micellar properties compared to homologs (e.g., C10 or C14 amine oxides)?

Compare CMC values using surface tension measurements. Longer chains (C12 vs. C10) lower CMC due to increased hydrophobicity. Small-angle X-ray scattering (SAXS) reveals micelle morphology: C12 derivatives form spherical micelles (~3 nm radius), while shorter chains may adopt ellipsoidal structures .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Store in airtight containers under nitrogen at 4°C to prevent hygroscopicity and oxidation. Use gloves (nitrile) and fume hoods due to skin/eye irritation risks (GHS H314/H318). For spills, neutralize with dilute acetic acid before disposal .

Q. How can researchers resolve discrepancies in reported melting points (e.g., 132–133°C vs. literature variations)?

Variations arise from polymorphic forms or impurities. Recrystallize from ethanol/water (1:1) and characterize via differential scanning calorimetry (DSC) at 10°C/min. Cross-validate with X-ray powder diffraction (XRPD) to confirm crystalline phase .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting data on aqueous solubility, and how can these be reconciled?

Discrepancies stem from purity differences (e.g., residual solvents) or measurement techniques. Standardize protocols using saturated solutions equilibrated for 24 hours, filtered (0.22 µm), and quantified via gravimetric analysis or UV absorbance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.